1-Palmitoyl-sn-glycero-3-phosphoethanolamine

Übersicht

Beschreibung

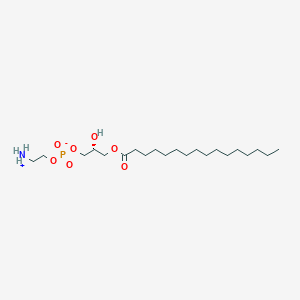

1-Palmitoyl-sn-glycero-3-phosphoethanolamine (PE) is a phospholipid, a major component of cell membranes. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) respectively .

Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. The major pathways are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway), in which GPEtn is synthesized analogous to GPCho in three steps .Molecular Structure Analysis

The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine consists of a glycerol backbone esterified at positions 1 and 2 with palmitic acid (C16:0) and oleic acid (C18:1), respectively .Chemical Reactions Analysis

Glycerophosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N -methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho .Physical And Chemical Properties Analysis

1-Palmitoyl-sn-glycero-3-phosphoethanolamine has a molecular weight of 453.55 g/mol . It is a solid at room temperature and is sparingly soluble in chloroform, DMF, and DMSO .Wissenschaftliche Forschungsanwendungen

-

Liposome Preparation

- Application: 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is used in the preparation of large unilamellar vesicles (LUVs) and liposomes for dual polarization interferometry (DPI) .

- Method: The lipid is typically dissolved in a suitable solvent and then dried to form a thin film. This film is then hydrated with an aqueous buffer, followed by a series of freeze-thaw cycles. The resulting multilamellar vesicles can be extruded to form LUVs .

- Results: The resulting liposomes can be used in a variety of research applications, including the study of lipid-protein interactions and drug delivery .

-

Endocannabinoid Neurotransmitter Precursor

- Application: 1-Palmitoyl-sn-glycero-3-phosphoethanolamine serves as a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter .

- Method: In the body, the lipid is converted into anandamide through a series of enzymatic reactions .

- Results: Anandamide plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

-

Glycerophosphocholine Precursor

- Application: 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .

- Method: In this pathway, the lipid is methylated three times to yield glycerophosphocholine .

- Results: Glycerophosphocholine plays a key role in cell membrane integrity and is also involved in various biological functions such as cell signaling .

-

Inhibition of Parasitic Growth

- Application: A variant of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine, known as 1-Palmitoyl-2-hydroxy-sn-glycero-3-PE, has been found to inhibit the growth of L. donovani promastigotes .

- Method: The lipid is introduced to the culture of the parasites, where it inhibits their growth .

- Results: This could potentially be used in the development of treatments for diseases caused by these parasites .

-

Influence on Membrane Curvature

- Application: Glycerophosphoethanolamines, including 1-Palmitoyl-sn-glycero-3-phosphoethanolamine, are cone-shaped lipids and may influence membrane curvature when incorporated .

- Method: The lipid is incorporated into the membrane, where its unique shape can influence the curvature of the membrane .

- Results: This can have various effects on the properties of the membrane, including its fluidity and the function of membrane proteins .

-

Degranulation of Human Eosinophils

- Application: A form of lysophosphatidylethanolamine (LPE), 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, has been used to degranulate human eosinophils .

- Method: The lipid is introduced to the eosinophils, where it triggers the release of granules .

- Results: This can have various effects on immune response, as the granules released by eosinophils contain various immune mediators .

Safety And Hazards

Zukünftige Richtungen

Research on phospholipids like 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is ongoing, with studies investigating their role in inflammation, proliferation, apoptosis in cultured vascular smooth muscle cells and macrophages . They are also being used in systems mimicking the cell membrane such as Nanodiscs .

Eigenschaften

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Palmitoyl-sn-glycero-3-phosphoethanolamine | |

CAS RN |

53862-35-4 | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

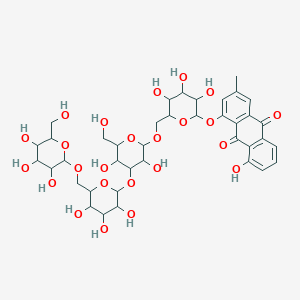

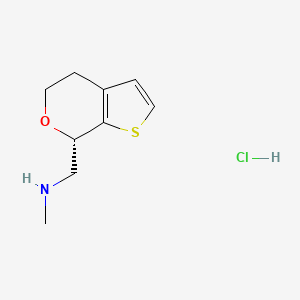

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)